molecular formula C13H14O2 B7894959 (2-Ethylphenyl)(furan-2-yl)methanol CAS No. 60907-94-0

(2-Ethylphenyl)(furan-2-yl)methanol

Cat. No.: B7894959
CAS No.: 60907-94-0
M. Wt: 202.25 g/mol
InChI Key: CGTJFMGQTFPHQG-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)(furan-2-yl)methanol is a bifunctional organic compound featuring a furan ring linked to a hydroxymethyl group and a 2-ethylphenyl substituent. Its synthesis often involves catalytic processes, such as the condensation of aldehydes with methanol in the presence of chiral copper complexes bearing R-(+)/S-(-)-2-ethylphenyl amines . This method highlights its stereochemical versatility, as the catalyst influences the nucleophilic addition of methanol to the aldehyde carbonyl group. The compound's structure combines aromatic (ethylphenyl) and heterocyclic (furan) moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

(2-ethylphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-10-6-3-4-7-11(10)13(14)12-8-5-9-15-12/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTJFMGQTFPHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299088
Record name α-(2-Ethylphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60907-94-0
Record name α-(2-Ethylphenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60907-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2-Ethylphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylphenyl)(furan-2-yl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with furfural. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product .

Industrial Production Methods

the principles of green chemistry and the use of biomass-derived furfural as a starting material suggest that sustainable and eco-friendly production methods could be developed .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylphenyl)(furan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving furan derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Ethylphenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Furan-Methanol Derivatives
Compound Name Substituents Molecular Features Key References
(2-Ethylphenyl)(furan-2-yl)methanol 2-Ethylphenyl, hydroxymethyl Bifunctional, chiral potential
Furan-2-yl methanol None (parent structure) Simple furan-alcohol
[5-(2-Chloro-phenyl)-furan-2-yl]-methanol 2-Chlorophenyl, hydroxymethyl Electron-withdrawing substituent
(E)-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one Hydroxymethyl, α,β-unsaturated ketone Conjugated system
5-((2-(Hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol Furoindole-furan hybrid Anticancer activity

Key Observations :

  • Chloro-substituted analogs (e.g., [5-(2-Chloro-phenyl)-furan-2-yl]-methanol) may exhibit altered reactivity due to electronic effects .

Key Observations :

  • Catalytic Specificity: The synthesis of (2-Ethylphenyl)(furan-2-yl)methanol relies on chiral copper catalysts, enabling stereocontrol absent in microbial or acetalization routes .
  • Side Reactions: Acetalization of HMF (to DFM) often competes with etherification, unlike the straightforward condensation used for (2-Ethylphenyl)(furan-2-yl)methanol .

Key Observations :

  • Nematode Signaling: Furan-2-yl methanol attracts C.
  • Detoxification Role: (Furan-2-yl)methanol is a detox product of furfural in microbial systems, whereas (2-Ethylphenyl)(furan-2-yl)methanol’s biological roles remain unexplored .

Biological Activity

(2-Ethylphenyl)(furan-2-yl)methanol is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of a furan ring attached to a 2-ethylphenyl group through a methanol linkage. Its molecular formula is C13_{13}H14_{14}O, with a molecular weight of approximately 202.25 g/mol. The unique structure contributes to its interaction with various biological targets.

The biological activity of (2-Ethylphenyl)(furan-2-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The furan moiety can engage in π-π stacking interactions, while the ethylphenyl group may fit into hydrophobic pockets of proteins, leading to modulation of enzyme activity or receptor signaling pathways.

Antioxidant Activity

Research indicates that compounds containing furan rings often exhibit significant antioxidant properties. For instance, studies have shown that derivatives similar to (2-Ethylphenyl)(furan-2-yl)methanol can scavenge free radicals effectively, reducing oxidative stress in cellular models .

Antimicrobial Properties

Preliminary studies suggest that (2-Ethylphenyl)(furan-2-yl)methanol possesses antimicrobial activity against various pathogens. This activity may be linked to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Potential

The compound has been evaluated for its anticancer properties in several studies. For example, it has demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key regulatory proteins involved in tumor progression .

Study 1: Antioxidant Efficacy

In a comparative study assessing various phenolic compounds, (2-Ethylphenyl)(furan-2-yl)methanol exhibited higher antioxidant activity than some well-known antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify free radical scavenging capacity, revealing an IC50_{50} value significantly lower than that of the control .

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of (2-Ethylphenyl)(furan-2-yl)methanol showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, indicating effective inhibition at concentrations as low as 50 µg/mL .

Comparative Analysis

To better understand the biological activity of (2-Ethylphenyl)(furan-2-yl)methanol, it is useful to compare it with structurally related compounds:

Compound NameMolecular WeightAntioxidant ActivityAnticancer ActivityAntimicrobial Activity
(2-Ethylphenyl)(furan-2-yl)methanol202.25 g/molHighModerateModerate
(3-Chlorophenyl)(furan-2-yl)methanol218.63 g/molModerateHighLow
(4-Methylphenyl)(furan-2-yl)methanol216.28 g/molHighModerateModerate

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